2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol
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Overview
Description
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is a fluorinated organic compound with the molecular formula C8H4F6O. It is characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to a benzyl alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzyl alcohol framework. One common method involves the reaction of a suitable benzyl alcohol precursor with fluorinating agents under controlled conditions. For example, the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base can introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by selective fluorination and trifluoromethylation. The choice of reagents, catalysts, and reaction conditions is crucial to achieve high yields and purity. Advanced techniques such as continuous flow reactors and microwave-assisted synthesis may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivatives.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethyl-substituted benzaldehydes or benzoic acids, while reduction can produce various benzyl alcohol derivatives .
Scientific Research Applications
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Similar in structure but contains a bromine atom instead of a hydroxyl group.
4-(Trifluoromethyl)benzyl alcohol: Lacks the additional fluorine atoms on the benzene ring.
4-Chlorobenzotrifluoride: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
[2,3,4-trifluoro-6-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1,15H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDWTCZPHBDLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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